Methyl 2-methylbut-3-ynoate

Physicochemical Property Differentiation Boiling Point Comparison Alkyne Ester Characterization

Methyl 2-methylbut-3-ynoate (CAS 387401-01-6) is a chiral, terminal-alkyne-containing methyl ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. Its predicted physicochemical properties include a boiling point of 124.7 ± 23.0 °C and a density of 0.973 ± 0.06 g/cm³.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 387401-01-6
Cat. No. B3425109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylbut-3-ynoate
CAS387401-01-6
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(C#C)C(=O)OC
InChIInChI=1S/C6H8O2/c1-4-5(2)6(7)8-3/h1,5H,2-3H3
InChIKeyIXLXCUWRPMTLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methylbut-3-ynoate (CAS 387401-01-6): Core Identity, Physicochemical Profile, and Role as a Chiral Alkyne Ester Building Block


Methyl 2-methylbut-3-ynoate (CAS 387401-01-6) is a chiral, terminal-alkyne-containing methyl ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . Its predicted physicochemical properties include a boiling point of 124.7 ± 23.0 °C and a density of 0.973 ± 0.06 g/cm³ . The compound bears a stereogenic center at the C-2 position and is commercially supplied at purities of 95–98% . As a versatile intermediate in medicinal chemistry and organic synthesis, it participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira couplings, and cycloaddition reactions .

Why Methyl 2-Methylbut-3-ynoate Cannot Be Replaced by Methyl But-3-ynoate or Methyl 2-Butynoate Without Experimental Validation


Although methyl 2-methylbut-3-ynoate shares its terminal alkyne and ester functionalities with close analogs such as methyl but-3-ynoate (C₅H₆O₂, MW 98.1) and methyl 2-butynoate (C₅H₆O₂, MW 98.1), the presence of a methyl substituent at the C-2 position introduces a stereogenic center and alters both steric and electronic properties . This structural modification results in a higher boiling point (∼124.7 °C vs. ∼112.5 °C for methyl but-3-ynoate), increased molecular weight (112.13 vs. 98.1), and distinct reactivity profiles in key transformations such as CuAAC and cycloadditions . Substitution without re-optimization therefore risks altered reaction kinetics, regioselectivity, and enantiomeric outcomes, making direct interchange scientifically unsound.

Quantitative Differentiation Evidence for Methyl 2-Methylbut-3-ynoate (CAS 387401-01-6) vs. Closest Structural Analogs


Boiling Point Elevation Reflects Increased Molecular Weight and Intermolecular Interactions vs. Methyl But-3-ynoate

Methyl 2-methylbut-3-ynoate exhibits a predicted boiling point of 124.7 ± 23.0 °C at 760 mmHg, which is approximately 12.2 °C higher than that of methyl but-3-ynoate (112.5 ± 23.0 °C) . This elevation is consistent with its higher molecular weight (112.13 vs. 98.1) and increased van der Waals surface area conferred by the C-2 methyl group.

Physicochemical Property Differentiation Boiling Point Comparison Alkyne Ester Characterization

Molecular Weight Differential Dictates Stoichiometric Calculations Relative to Methyl But-3-ynoate

The molecular weight of methyl 2-methylbut-3-ynoate (112.13 g/mol) exceeds that of methyl but-3-ynoate (98.1 g/mol) by approximately 14.03 g/mol, corresponding to one methylene unit . This difference translates to a 14.3% higher mass requirement per mole when substituting.

Molecular Weight Stoichiometry Procurement Specification

Chiral Center at C-2 Enables Enantioselective Synthesis Applications Absent in Achiral Methyl But-3-ynoate

Methyl 2-methylbut-3-ynoate possesses a stereogenic center at the C-2 carbon, whereas methyl but-3-ynoate (C₅H₆O₂) and methyl 2-butynoate are achiral molecules . This chirality permits its use as a racemic or enantiopure intermediate in the asymmetric synthesis of pharmaceuticals and natural products, where stereochemistry governs biological activity.

Chiral Building Block Asymmetric Synthesis Enantioselective Reactions

Storage Condition Requirements Differ: 2–8°C Refrigerated Storage vs. Ambient for Methyl 2-Butynoate

Commercial suppliers specify sealed, dry storage at 2–8 °C for methyl 2-methylbut-3-ynoate , whereas methyl 2-butynoate is typically stored at ambient temperature in a flammables area . The refrigerated requirement suggests greater susceptibility to thermal degradation or polymerization and has direct implications for shipping, inventory management, and laboratory handling protocols.

Storage Stability Procurement Logistics Compound Handling

Validated Application Scenarios for Methyl 2-Methylbut-3-ynoate Based on Quantitative Differentiation Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazole Synthesis

The terminal alkyne functionality of methyl 2-methylbut-3-ynoate makes it a competent dipolarophile in CuAAC reactions, yielding 1,4-disubstituted 1,2,3-triazoles that serve as pharmacophores in kinase inhibitors . The C-2 methyl group provides steric differentiation that can influence triazole regioselectivity and downstream biological activity compared to unsubstituted alkynoate esters.

Chiral Intermediate for Asymmetric Synthesis of Bioactive Molecules

The stereogenic center at C-2 enables the use of methyl 2-methylbut-3-ynoate—either as a racemate for subsequent resolution or in enantiopure form—as a building block for chiral pharmaceuticals, natural product analogs, and agrochemicals where absolute configuration determines potency and selectivity . This capability is absent in the achiral analogs methyl but-3-ynoate and methyl 2-butynoate.

Sonogashira Cross-Coupling for Extended Conjugated Systems

The terminal alkyne participates in palladium/copper-catalyzed Sonogashira couplings with aryl or vinyl halides, enabling the construction of extended π-conjugated systems for materials science and fluorescent probe development. The higher boiling point of methyl 2-methylbut-3-ynoate (∼124.7 °C) relative to methyl but-3-ynoate (∼112.5 °C) provides a wider thermal window for coupling reactions at elevated temperatures .

Ester Prodrug or Pro-moiety in Medicinal Chemistry Programs

The methyl ester serves as a hydrolyzable protecting group that can be cleaved by endogenous esterases, making the compound a candidate for prodrug strategies. The additional C-2 methyl group modulates both the steric environment around the ester carbonyl and the lipophilicity (predicted logP), offering tunable pharmacokinetic properties that are not accessible with the simpler methyl but-3-ynoate scaffold .

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